Product packaging for 2-Bromoheptanoic acid(Cat. No.:CAS No. 2624-01-3)

2-Bromoheptanoic acid

Cat. No.: B1605516
CAS No.: 2624-01-3
M. Wt: 209.08 g/mol
InChI Key: NQRFAUVGDLHPGH-UHFFFAOYSA-N
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Description

2-Bromoheptanoic acid (CAS 2624-01-3) is an organic compound with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g·mol⁻¹ . It is classified as an alpha-halocarboxylic acid, characterized by a bromine atom substituted at the alpha carbon of the heptanoic acid chain . This structural feature makes it a valuable building block in organic synthesis, particularly in carbonyl alpha-substitution reactions . The compound's structure, defined by the InChI key NQRFAUVGDLHPGH-UHFFFAOYSA-N, provides a handle for further chemical modifications . As a reagent, its primary research value lies in its application in the synthesis of more complex molecules, potentially for use in pharmaceuticals, agrochemicals, and material science. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13BrO2 B1605516 2-Bromoheptanoic acid CAS No. 2624-01-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2624-01-3

Molecular Formula

C7H13BrO2

Molecular Weight

209.08 g/mol

IUPAC Name

2-bromoheptanoic acid

InChI

InChI=1S/C7H13BrO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)

InChI Key

NQRFAUVGDLHPGH-UHFFFAOYSA-N

SMILES

CCCCCC(C(=O)O)Br

Canonical SMILES

CCCCCC(C(=O)O)Br

Other CAS No.

2624-01-3

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromoheptanoic Acid

Direct Alpha-Bromination Approaches

Direct bromination at the alpha-position (C-2) of heptanoic acid is the most straightforward route to 2-bromoheptanoic acid. The classic Hell-Volhard-Zelinsky reaction has been the cornerstone of this approach, though modern research focuses on mechanistic refinements and the development of greener alternatives.

Exploration of Alternative Brominating Agents and Catalytic Systems (e.g., NaBrO₃/NaHSO₃)

In the quest for more environmentally benign synthetic routes, researchers have explored alternatives to the traditional HVZ reaction, which uses hazardous reagents like elemental bromine and phosphorus halides. One notable alternative involves the use of an oxidizing agent combined with a bromide salt, such as the sodium bromate (NaBrO₃) and sodium bisulfite (NaHSO₃) system.

2BrO₃⁻ + 5HSO₃⁻ → Br₂ + 5SO₄²⁻ + 3H⁺ + H₂O

Other catalytic systems have also been investigated to improve the efficiency and safety profile of alpha-bromination. These include the use of N-bromosuccinimide (NBS) in the presence of a suitable initiator or catalyst. For instance, heating a carboxylic acid with NBS and a catalytic amount of concentrated sulfuric acid in trifluoroacetic acid has been shown to yield α-bromocarboxylic acids effectively. These alternative methods often offer advantages in terms of reagent handling, reaction conditions, and waste generation, aligning with the principles of green chemistry.

Optimization of Reaction Parameters for Regio- and Chemoselectivity

Achieving high regio- and chemoselectivity is paramount in the synthesis of this compound to ensure product purity and maximize yield. The HVZ reaction is inherently regioselective for the alpha-position due to the mechanism involving the enol of the acyl bromide. However, optimizing reaction parameters is critical to prevent side reactions, such as di- or tri-bromination, or bromination at other positions along the alkyl chain, particularly at higher temperatures which might favor radical pathways.

Key parameters for optimization include:

Stoichiometry of Reagents: The molar ratio of the carboxylic acid to the brominating agent and the phosphorus catalyst is crucial. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess can lead to over-halogenation. A catalytic amount of phosphorus is generally sufficient.

Temperature Control: The reaction temperature significantly influences the reaction rate and the formation of byproducts. While the HVZ reaction often requires heating, excessive temperatures can lead to the elimination of HBr from the product, forming unsaturated carboxylic acids. byjus.comalfa-chemistry.com

Reaction Time: Sufficient time is needed for the reaction to go to completion. Monitoring the reaction progress using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) can help determine the optimal reaction time and prevent byproduct formation from prolonged heating.

Solvent: While often run neat, the choice of an appropriate solvent can sometimes moderate the reaction and improve selectivity.

The following table summarizes the general effects of key parameters on the synthesis.

ParameterEffect on YieldEffect on SelectivityGeneral Recommendation
Temperature Increases rate, but too high can cause decomposition/eliminationHigh temps can decrease regioselectivityModerate heating (e.g., 80-100 °C)
Catalyst (PBr₃) Amount Catalytic amount is sufficientN/A~0.1-0.3 equivalents
Bromine (Br₂) Amount Slight excess ensures full conversionLarge excess can lead to polybromination~1.1-1.5 equivalents
Reaction Time Increases with time to a maximumProlonged time can lead to side productsMonitor reaction to completion

Comparative Analysis of Synthetic Efficiency and Environmental Impact (Green Chemistry Principles)

When evaluating synthetic methodologies, it is essential to consider not only the chemical efficiency (yield, selectivity) but also the environmental impact, guided by the principles of green chemistry. A comparison between the traditional Hell-Volhard-Zelinsky reaction and a greener alternative, such as the NaBrO₃/NaHSO₃ system, highlights these trade-offs.

Green Chemistry Metrics:

Atom Economy: This metric measures the efficiency of a reaction in converting the mass of reactants into the desired product. The HVZ reaction has a lower atom economy due to the formation of phosphorus-containing byproducts and HBr.

E-Factor (Environmental Factor): This is the ratio of the mass of waste to the mass of the product. The HVZ reaction typically has a higher E-factor due to the use of stoichiometric PBr₃ (if not catalytic) and the generation of waste streams that require neutralization and disposal.

Reagent and Solvent Hazard: Elemental bromine and PBr₃ are highly toxic, corrosive, and hazardous to handle. Solvents like carbon tetrachloride, sometimes used in older procedures, are now recognized as environmentally damaging. The NaBrO₃/NaHSO₃ system uses more benign, solid reagents.

Energy Consumption: The HVZ reaction often requires significant energy input due to high reaction temperatures and long reaction times. Milder, catalytically driven alternatives can reduce energy consumption.

The table below provides a qualitative comparison of the two methods based on green chemistry principles.

MetricHell-Volhard-Zelinsky (HVZ)NaBrO₃/NaHSO₃ System
Atom Economy Moderate to LowModerate
Reagent Hazard High (Br₂, PBr₃)Low to Moderate
Waste Generated High (Phosphorous acids, HBr)Moderate (Inorganic salts)
Reaction Conditions Harsh (High Temperature)Mild
Overall "Greenness" PoorGood

Indirect Synthetic Pathways to this compound

Beyond the direct bromination of heptanoic acid, indirect methods offer alternative routes to this compound, often providing better control over stereochemistry when required.

Transformations from Alpha-Hydroxy Precursors

An important indirect pathway involves the chemical transformation of 2-hydroxyheptanoic acid. This alpha-hydroxy acid precursor can be converted to this compound through nucleophilic substitution reactions where the hydroxyl group is replaced by a bromine atom.

Common reagents for this transformation include hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). The reaction with PBr₃, for example, is analogous to the conversion of alcohols to alkyl bromides. The hydroxyl group is first converted into a good leaving group by reacting with PBr₃, after which it is displaced by a bromide ion.

This method is particularly valuable for synthesizing enantiomerically pure this compound if an enantiomerically pure 2-hydroxyheptanoic acid is used as the starting material. The stereochemical outcome of the substitution (inversion or retention of configuration) depends on the specific reaction mechanism (Sₙ1 or Sₙ2) and the chosen conditions. This control over stereochemistry is a significant advantage over the direct HVZ reaction, which produces a racemic mixture.

The table below summarizes typical conditions for this transformation.

ReagentTypical ConditionsStereochemical Outcome
HBr (concentrated) Heating under refluxCan lead to racemization (Sₙ1 character)
PBr₃ Often in an inert solvent (e.g., diethyl ether), low temperatureTends to favor inversion of configuration (Sₙ2)
SOBr₂ (Thionyl bromide) Pyridine or other base as catalystTends to favor inversion of configuration (Sₙ2)

Syntheses Utilizing Olefinic Starting Materials

The synthesis of α-bromo acids from olefinic precursors presents a unique set of challenges, primarily centered on achieving the desired regioselectivity. A notable, though indirect, pathway involves the reaction of olefins with N-bromoacetamide (NBA). This reaction does not lead to direct allylic bromination but instead forms 2-bromo-N-bromoacetimidates. researchgate.net The process is understood to occur in two primary stages: a free-radical reaction of NBA with itself to generate N,N-dibromoacetamide (NDBA), followed by the ionic addition of NDBA across the olefin's double bond. researchgate.net For instance, the reaction of an olefin like 1-heptene with NDBA would be expected to yield an adduct that can be further transformed. The subsequent hydrolysis of the resulting imidate intermediate under controlled conditions would be required to yield the target this compound. This multi-step transformation highlights a potential, albeit complex, route from an olefinic starting material to the desired α-bromo acid.

Starting MaterialKey Reagent(s)IntermediateFinal Product
1-HepteneN-Bromoacetamide (NBA)2-Bromo-N-bromoacetimidate derivativeThis compound

Stereoselective Synthesis of Enantiopure this compound

The production of enantiomerically pure this compound is of significant interest for the synthesis of chiral pharmaceuticals and other complex molecules. Several advanced strategies have been developed to control the stereochemistry at the α-carbon.

Organocatalysis has emerged as a powerful tool for the direct enantioselective α-bromination of carbonyl compounds. nih.govrsc.org This approach typically involves the use of a chiral amine catalyst, such as a C2-symmetric diphenylpyrrolidine or imidazolidine, to facilitate the formation of a chiral enamine intermediate from the corresponding aldehyde or ketone. nih.govrsc.orgresearchgate.net This enamine then reacts with an electrophilic bromine source, like N-bromosuccinimide (NBS), with high facial selectivity, dictated by the chiral catalyst.

While much of the foundational research has focused on aldehydes and ketones, the principles are applicable to carboxylic acid derivatives. nih.govresearchgate.net For the synthesis of this compound, heptanal could be subjected to asymmetric α-bromination using a chiral pyrrolidine catalyst, followed by oxidation of the resulting α-bromoaldehyde to the carboxylic acid. This method has been shown to afford products in good yields with high enantiomeric excess (ee), often exceeding 90%. nih.govrsc.org

Table 2.3.1: Organocatalytic Asymmetric α-Bromination

Substrate Type Catalyst Example Bromine Source Typical Enantiomeric Excess (ee)
Aldehydes C2-Symmetric Diphenylpyrrolidine N-Bromosuccinimide (NBS) Up to 96%

Chiral Auxiliary-Mediated Synthesis Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is highly effective for the synthesis of enantiopure α-bromo acids. One of the most well-established methods employs Evans-type oxazolidinone auxiliaries. blogspot.combath.ac.uk

The synthesis begins with the acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with heptanoyl chloride to form an N-acyl oxazolidinone. This chiral imide is then enolized using a base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form a stereochemically defined Z-enolate. The chiral auxiliary effectively shields one face of the enolate. Subsequent quenching of this enolate with an electrophilic bromine source (e.g., NBS) results in the diastereoselective formation of the α-bromo N-acyl oxazolidinone. The final step involves the cleavage of the chiral auxiliary, typically via hydrolysis with lithium hydroxide (B78521) (LiOH), which liberates the enantiopure this compound and allows for the recovery of the auxiliary for reuse. wikipedia.orgsigmaaldrich.com

Table 2.3.2: Synthesis via Evans Chiral Auxiliary

Step Reagents Purpose
1. Acylation Heptanoyl chloride, Base Attach the heptanoyl group to the chiral auxiliary.
2. Enolization LDA or NaHMDS Form a stereochemically defined Z-enolate.
3. Bromination N-Bromosuccinimide (NBS) Introduce bromine diastereoselectively at the α-position.

Enzyme-Catalyzed Kinetic Resolution and Asymmetric Biotransformations

Biocatalysis offers a highly selective and environmentally benign approach to accessing enantiopure compounds. Kinetic resolution, a common enzymatic strategy, involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiopurified substrate or the enantiopure product. nih.gov

For this compound, a racemic mixture of its ester derivative (e.g., methyl 2-bromoheptanoate) can be subjected to hydrolysis catalyzed by a lipase, such as Candida antarctica lipase B (CALB) or lipase from Candida rugosa. nih.govmdpi.com The enzyme will selectively hydrolyze one enantiomer of the ester (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted. Separation of the resulting acid and the unreacted ester yields both enantiomers in high optical purity. The efficiency of the resolution is often described by the enantiomeric ratio (E), with high E values indicating excellent selectivity. mdpi.com

Table 2.3.3: Lipase-Catalyzed Kinetic Resolution

Enzyme Reaction Type Substrate Products Selectivity
Candida antarctica Lipase B (CALB) Hydrolysis Racemic methyl 2-bromoheptanoate (R)-2-Bromoheptanoic acid + (S)-Methyl 2-bromoheptanoate High (E > 200)

Diastereoselective Approaches and Their Application

Diastereoselective synthesis is a powerful strategy that relies on the creation and separation of diastereomers. The chiral auxiliary-mediated approach described in section 2.3.2 is a prime example of a diastereoselective method. The attachment of the chiral auxiliary to the racemic heptanoic acid derivative creates a mixture of diastereomers. The subsequent enolization and bromination proceed through diastereomeric transition states, with one being significantly lower in energy, thus favoring the formation of one diastereomeric product. This product can then be isolated and the auxiliary cleaved to give the enantiopure product.

Another diastereoselective approach involves the homologation of α-amino acids. Enantioenriched α-bromo acids can be synthesized in one step from corresponding protected α-amino acids, which serve as readily available chiral starting materials. organic-chemistry.org This transformation allows the chirality of the amino acid to direct the formation of the new stereocenter in the α-bromo acid product.

Chemical Reactivity and Derivatization Pathways of 2 Bromoheptanoic Acid

Nucleophilic Substitution Reactions at the Alpha-Carbon

2-Bromoheptanoic acid is a valuable synthetic intermediate due to the reactivity of the bromine atom at the alpha-position (the carbon adjacent to the carboxylic acid). fiveable.melibretexts.org This strategic placement makes the alpha-carbon electrophilic and susceptible to attack by various nucleophiles, leading to a diverse range of functionalized heptanoic acid derivatives. libretexts.org

Mechanistic Studies of SN1 and SN2 Pathways

Nucleophilic substitution reactions at the alpha-carbon of this compound can proceed through either an SN1 or SN2 mechanism, with the operative pathway being influenced by factors such as the nature of the nucleophile, solvent, and reaction conditions. research-solution.comnih.gov

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the alpha-carbon from the backside, simultaneously displacing the bromide ion. libretexts.org This concerted mechanism results in an inversion of stereochemistry at the alpha-carbon. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the this compound and the nucleophile. libretexts.org The presence of the adjacent carbonyl group in α-bromo carboxylic acids significantly enhances SN2 reaction rates compared to corresponding primary alkyl halides. This is because the electrophilic carbonyl carbon helps to stabilize the transition state by sharing the incoming nucleophile's charge, thereby lowering the activation energy. libretexts.org

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process that begins with the slow, rate-determining step of the bromide ion leaving to form a carbocation intermediate at the alpha-carbon. libretexts.org This is followed by a rapid attack of the nucleophile on the planar carbocation. Because the nucleophile can attack from either side of the carbocation, SN1 reactions typically lead to a racemic mixture of products if the alpha-carbon is chiral. libretexts.org The rate of an SN1 reaction is dependent only on the concentration of the this compound. libretexts.org

The choice between SN1 and SN2 pathways is a critical consideration in synthetic design. For instance, the synthesis of 3-bromoheptane (B146003) from 3-heptanol (B47328) can proceed via either pathway depending on the reagents and conditions. A similar mechanistic dichotomy exists for this compound. Strong, unhindered nucleophiles and less polar solvents favor the SN2 pathway, while weak nucleophiles or polar, protic solvents that can stabilize the carbocation intermediate favor the SN1 pathway. wikipedia.orgscribd.com

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

FeatureSN1 MechanismSN2 Mechanism
Kinetics Unimolecular (Rate = k[Substrate]) libretexts.orgBimolecular (Rate = k[Substrate][Nucleophile]) libretexts.org
Mechanism Two-step (Carbocation intermediate) libretexts.orgOne-step (Concerted) libretexts.org
Stereochemistry Racemization libretexts.orgInversion of configuration libretexts.org
Nucleophile Weak nucleophiles favored wikipedia.orgStrong nucleophiles favored wikipedia.org
Substrate Favored by more substituted carbons that can stabilize a carbocation.Favored by less sterically hindered carbons.
Leaving Group Good leaving group is essential.Good leaving group is essential.
Solvent Polar, protic solvents stabilize the carbocation. nih.govPolar, aprotic solvents are often used.

Formation of Alpha-Functionalized Heptanoic Acid Derivatives (e.g., Amino, Hydroxy, Thio, Cyano)

The susceptibility of the alpha-bromo group to nucleophilic displacement allows for the synthesis of a wide array of alpha-substituted heptanoic acid derivatives.

Alpha-Amino Heptanoic Acid: One of the most significant applications of this compound is in the synthesis of α-amino acids. libretexts.org Treatment of this compound with an excess of ammonia (B1221849) results in an SN2 substitution of the bromine atom to yield α-aminoheptanoic acid. libretexts.orglibretexts.orgyoutube.com This reaction provides a direct route to this non-proteinogenic amino acid.

Alpha-Hydroxy Heptanoic Acid: The reaction of this compound with a basic aqueous solution, followed by acidification, produces α-hydroxyheptanoic acid. libretexts.org This reaction proceeds through a nucleophilic substitution where a hydroxide (B78521) ion displaces the bromide.

Alpha-Thio Heptanoic Acid: Thiol nucleophiles can also displace the bromide to form α-thioheptanoic acid derivatives. For example, dynamic resolution techniques have been employed in the reaction of α-bromo esters with trityl thiol to asymmetrically prepare α-mercapto carboxylic acid derivatives. researchgate.net

Alpha-Cyano Heptanoic Acid: The displacement of the bromide by a cyanide ion (from a salt like sodium cyanide) provides a route to α-cyanoheptanoic acid. This reaction is a key step in certain synthetic pathways, as the cyano group can be further hydrolyzed to a carboxylic acid or reduced to an amine. google.com

Table 2: Examples of Nucleophilic Substitution Reactions of this compound

NucleophileProductReaction Type
Ammonia (NH₃)α-Aminoheptanoic acidSN2 libretexts.orglibretexts.org
Hydroxide (OH⁻)α-Hydroxyheptanoic acidSN2 libretexts.org
Thiol (RSH)α-Thioheptanoic acid derivativeSN2 researchgate.net
Cyanide (CN⁻)α-Cyanoheptanoic acidSN2 google.com

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, where the bromine atom and a hydrogen atom from an adjacent carbon are removed to form a double bond.

Dehydrobromination to Alpha,Beta-Unsaturated Carboxylic Acid Derivatives

The removal of a hydrogen atom from the alpha-carbon and the bromine atom from the alpha-carbon of this compound is not a typical elimination pathway. Instead, dehydrobromination of this compound involves the removal of the bromine from the alpha-carbon and a hydrogen from the beta-carbon (the carbon adjacent to the alpha-carbon). This reaction, typically promoted by a base, leads to the formation of α,β-unsaturated carboxylic acids, specifically 2-heptenoic acid. fiveable.me These unsaturated acids are valuable synthetic intermediates, particularly for conjugate addition reactions. youtube.com The driving force for this elimination is often the formation of a stable, conjugated system where the new double bond is in conjugation with the carbonyl group of the carboxylic acid. youtube.com

Kinetic and Thermodynamic Aspects of E1 and E2 Mechanisms

Elimination reactions can proceed through two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular). research-solution.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from the beta-carbon at the same time the bromide ion leaves from the alpha-carbon. wikipedia.orglibretexts.org The rate of the E2 reaction is dependent on the concentrations of both the this compound and the base. wikipedia.org For the reaction to occur, the beta-hydrogen and the bromine atom must be in an anti-periplanar conformation, which allows for optimal orbital overlap in the transition state. dalalinstitute.com Strong, bulky bases favor the E2 mechanism. scribd.comdalalinstitute.com

The E1 mechanism is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation intermediate upon the departure of the leaving group. wikipedia.org In a subsequent step, a weak base removes a proton from the beta-carbon, leading to the formation of the double bond. wikipedia.org The rate of the E1 reaction is dependent only on the concentration of the substrate. wikipedia.org E1 reactions often compete with SN1 reactions as they share a common intermediate. wikipedia.org The choice between E1 and E2 is influenced by the strength of the base, the nature of the substrate, and the reaction conditions.

In the context of α-bromo acids, the acidity of the α-hydrogens can also play a role. fiveable.me However, for dehydrobromination to form the α,β-unsaturated product, abstraction of a β-hydrogen is required. The thermodynamic stability of the resulting conjugated system often favors the formation of the Zaitsev product (the more substituted alkene). ulethbridge.ca

Table 3: Comparison of E1 and E2 Reaction Mechanisms

FeatureE1 MechanismE2 Mechanism
Kinetics Unimolecular (Rate = k[Substrate]) wikipedia.orgBimolecular (Rate = k[Substrate][Base]) wikipedia.org
Mechanism Two-step (Carbocation intermediate) wikipedia.orgOne-step (Concerted) wikipedia.org
Base Strength Weak base is sufficient. wikipedia.orgStrong base is typically required. dalalinstitute.com
Stereochemistry No specific stereochemical requirement for the substrate.Requires an anti-periplanar arrangement of the H and leaving group. dalalinstitute.com
Competition Competes with SN1 reactions. wikipedia.orgCompetes with SN2 reactions. dalalinstitute.com
Regioselectivity Often follows Zaitsev's rule (forms the more substituted alkene). ulethbridge.caCan be influenced by the steric bulk of the base (Hofmann vs. Zaitsev).

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) in this compound is a versatile functional handle that can undergo a variety of reactions to yield a wide range of derivatives. These transformations are fundamental to its application in the synthesis of more complex molecules.

Esterification: this compound can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. A common example is the esterification with methanol (B129727) to produce methyl 2-bromoheptanoate. wikipedia.org The mechanism of this Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.

Amidation: The formation of amides from this compound typically proceeds through the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which convert the carboxylic acid into a more reactive acyl halide (e.g., 2-bromoheptanoyl chloride). This acyl halide then readily reacts with an amine in a nucleophilic acyl substitution reaction to form the corresponding amide. wikipedia.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the direct reaction between the carboxylic acid and an amine by forming a highly reactive O-acylisourea intermediate.

The general mechanisms for these transformations are well-established in organic chemistry and are applicable to this compound. wikipedia.org

Reductions to Bromoalcohols: The carboxylic acid group of this compound can be selectively reduced to a primary alcohol without affecting the carbon-bromine bond, yielding a 2-bromoheptan-1-ol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by using milder reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). cardiff.ac.uk For instance, the reduction of 6-bromohexanoic acid with BH₃·THF proceeds in high yield to the corresponding bromoalcohol. cardiff.ac.uk The choice of reducing agent is crucial to avoid undesired side reactions, such as the reduction of the alkyl bromide.

Oxidations to Anhydrides: Carboxylic acids, including this compound, can be converted to their corresponding anhydrides. This is typically achieved by treating the carboxylic acid with a dehydrating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride. Another common method involves the reaction of two equivalents of the carboxylic acid with a reagent like thionyl chloride or phosphorus pentoxide. The reaction of an acyl halide, such as 2-bromoheptanoyl chloride, with a carboxylate salt of this compound also yields the anhydride. While not specifically detailed for this compound in the searched literature, this is a general and reliable method for anhydride synthesis from carboxylic acids. mdpi.com

Activation of the carboxyl group of this compound is a key strategy to enhance its reactivity towards a wide range of nucleophiles. The most common method of activation is its conversion to an acyl halide, typically an acyl bromide or chloride. This is a crucial first step in the Hell-Volhard-Zelinskii (HVZ) reaction, where phosphorus tribromide (PBr₃) is used to convert the carboxylic acid into an acyl bromide. evitachem.comsci-hub.senih.gov This acyl bromide is significantly more electrophilic than the parent carboxylic acid and readily undergoes nucleophilic acyl substitution with various nucleophiles, including water, alcohols, and amines, to yield the corresponding carboxylic acid derivatives. evitachem.comnih.gov This activation strategy is fundamental for many of the derivatization pathways of this compound.

Rearrangement Reactions and Fragmentation Pathways

Rearrangement Reactions: While specific rearrangement reactions of this compound itself are not extensively documented, the related Favorskii rearrangement of α-halo ketones is a well-known transformation that can be relevant to derivatives of this compound. wikipedia.orgslideshare.netslideshare.net This reaction involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative via a cyclopropanone (B1606653) intermediate. wikipedia.org For instance, if this compound were converted to an α-bromo ketone, it could potentially undergo a Favorskii-type rearrangement.

Fragmentation Pathways: In mass spectrometry, this compound is expected to exhibit characteristic fragmentation patterns. Upon electron ionization, the molecular ion peak may be observed. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgyoutube.com For alkyl halides, cleavage of the carbon-bromine bond is a common fragmentation pathway, leading to the loss of a bromine radical (M-79 or M-81, corresponding to the two isotopes of bromine). youtube.com Another significant fragmentation for aliphatic chains is the sequential loss of 14 mass units, corresponding to methylene (B1212753) (-CH₂) groups. libretexts.org Alpha-cleavage next to the carbonyl group is also a prominent fragmentation pathway for carbonyl compounds. youtube.comyoutube.com

A plausible fragmentation pattern for this compound would therefore involve a combination of these pathways, with key fragments arising from the loss of Br, COOH, and successive CH₂ units.

Catalytic Transformations of this compound

Catalysis offers efficient and selective routes for the transformation of this compound and its derivatives. Various metal-based and enzyme-catalyzed reactions have been explored.

Catalytic Hydrogenation and Dehalogenation: Catalytic hydrogenation of the carbon-bromine bond in this compound can be achieved using catalysts like palladium on carbon (Pd/C) with a hydrogen source. This process, known as hydrodehalogenation, would yield heptanoic acid. Selective reduction of the double bond in unsaturated derivatives of this compound can also be achieved using catalytic hydrogenation under controlled conditions. libretexts.org Furthermore, dehalogenative deuteration of unactivated alkyl halides, including 2-bromohexanoic acid, has been successfully carried out using zinc and D₂O, suggesting a radical process involving an organozinc intermediate. sci-hub.se

Catalytic Cross-Coupling Reactions: The bromine atom in this compound makes it a suitable substrate for various catalytic cross-coupling reactions.

Nickel-catalyzed reactions: Nickel catalysts have been employed for the cross-coupling of alkyl halides with various partners. For instance, nickel-catalyzed reductive couplings and cross-coupling with arylboronic acids are known. beilstein-journals.orgacs.org Dual Ni-photoredox catalysis has also emerged as a powerful tool for such transformations. cardiff.ac.uk

Rhodium-catalyzed reactions: Rhodium catalysts are effective for reactions such as asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated systems, which could be derivatives of this compound. rsc.orgbeilstein-journals.org Rhodium has also been used in the synthesis of bromonium ylides from precursors containing a benzyl (B1604629) bromide and an α-imino carbene. researchgate.net

Palladium-catalyzed reactions: Palladium catalysts are widely used for a variety of cross-coupling reactions, although their application with simple alkyl bromides can be challenging compared to aryl or vinyl halides. Water-soluble palladium nanoparticles have shown catalytic activity in oxidation and C-C coupling reactions in aqueous media. mdpi.com

Enzyme-Catalyzed Reactions: this compound and its derivatives can be substrates for various enzymes. For example, its methyl ester is used in studying enzyme-catalyzed reactions involving esters. evitachem.com Certain enzymes, such as haloacid dehalogenases, are known to catalyze the cleavage of the carbon-halogen bond in α-halo acids, which involves the transient formation of an ester intermediate. nih.gov Furthermore, 2-bromoalkanoic acids have been studied as inhibitors of enzymes like acyl-CoA dehydrogenase and have been used in the deracemization of other molecules through biocatalytic processes. acs.orgresearchgate.net

2 Bromoheptanoic Acid As a Key Building Block in Complex Chemical Synthesis

Precursor for Analogues of Naturally Occurring Fatty Acids and Their Metabolites

The structural similarity of 2-bromoheptanoic acid to endogenous fatty acids makes it an ideal precursor for creating synthetic analogues to study metabolic pathways and generate novel bioactive molecules. The presence of the alpha-bromo group provides a chemical handle to introduce various functionalities that mimic or alter the properties of natural fatty acids and their metabolites.

Research has shown that bromo-substituted fatty acids can be utilized by organisms to produce unnatural versions of natural products. For instance, studies on close analogues like 7-bromoheptanoic acid have demonstrated their incorporation into the biosynthetic pathways of cyanobacteria, leading to the formation of new bartoloside esters, which are analogues of naturally occurring chlorinated metabolites. This "mutasynthesis" approach highlights the potential of this compound to generate novel derivatives of complex natural products. rsc.orgacs.orgethz.chresearchgate.net

Furthermore, alpha-bromo fatty acids, such as 2-bromooctanoic acid, a compound very similar to this compound, have been used as inhibitors to study and manipulate the biosynthesis of polyhydroxyalkanoates (PHAs) in bacteria. jmb.or.kr This demonstrates their role as chemical probes to investigate and engineer fatty acid metabolic pathways.

Synthesis of Specialized Alpha-Substituted Organic Compounds

The carbon-bromine bond at the alpha position of this compound is the key to its utility in synthesizing a wide array of alpha-substituted compounds. This position is activated for nucleophilic substitution reactions, allowing for the displacement of the bromide ion and the introduction of diverse functional groups.

One of the foundational reactions is the conversion of this compound to its corresponding amino acid, 2-aminoheptanoic acid. nih.gov This transformation is typically achieved through an SN2 reaction with an ammonia (B1221849) source, replacing the bromine atom with an amino group. libretexts.org This synthetic route provides access to unnatural alpha-amino acids, which are crucial components in modern chemical biology and pharmaceutical development.

Preparation of Chiral Ligands and Organocatalysts

In the field of asymmetric synthesis, chiral molecules are used to control the stereochemical outcome of a reaction. Enantiomerically pure carboxylic acids are fundamental building blocks for many chiral ligands and organocatalysts. This compound possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). ontosight.ai

The separation of these enantiomers, or their direct asymmetric synthesis, yields chiral synthons that are valuable in the construction of more complex chiral architectures. libretexts.org Although specific examples detailing the use of this compound in widely-known chiral ligands are specialized, the principles of organic synthesis dictate its potential. Chiral alpha-bromo acids are well-established precursors for creating components of ligands used in transition-metal catalysis or for building the backbone of purely organic catalysts, where stereochemistry is paramount for inducing enantioselectivity in chemical reactions. researchgate.net

Incorporation into Complex Bioactive Molecule Scaffolds

The versatility of this compound as a synthon allows for its incorporation into a variety of molecular scaffolds known to possess biological activity. Its derivatives serve as key intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

A significant application is the synthesis of peptide-based molecules. The derivative, 2-aminoheptanoic acid, is an unnatural amino acid that can be incorporated into peptide chains to create peptidomimetics with enhanced stability or novel biological functions. nih.govresearchgate.net

Another important application is in the synthesis of heterocyclic compounds. For example, the methyl ester of this compound can be converted into a thiocyanoester, which then serves as a precursor for creating substituted thiazolidinediones. cdnsciencepub.com The thiazolidinedione ring is a "privileged scaffold" in medicinal chemistry, forming the core of various drugs. nih.govnih.govresearchgate.net Similarly, 2-bromo-fatty acids are used to synthesize N-α-haloacylated homoserine lactones, which are studied as modulators of bacterial quorum sensing, a process involved in bacterial communication and virulence. beilstein-journals.orgresearchgate.net

Applications in Advanced Material Science and Polymer Chemistry

The reactivity of the alpha-bromo group also extends the utility of this compound into the realm of material science and polymer chemistry. It can be used to design functional monomers and to control polymerization processes, leading to advanced materials with tailored properties.

Role in Controlled Polymerization Techniques

One of the most significant applications of molecules like this compound in polymer chemistry is their role as initiators in controlled radical polymerization (CRP) techniques. researchgate.net Specifically, the alkyl bromide functionality is an excellent initiator for Atom Transfer Radical Polymerization (ATRP). wikipedia.orgcmu.edu

In ATRP, a transition metal catalyst reversibly activates and deactivates the dormant polymer chain, which is capped by a halogen atom (in this case, bromine). This process allows for the controlled, step-wise addition of monomer units, resulting in polymers with well-defined molecular weights, low dispersity, and complex architectures (e.g., block copolymers). wikipedia.org While this compound itself can initiate polymerization, related molecules like dimethyl 2,6-dibromoheptanedioate are used as bifunctional initiators to grow polymer chains from both ends simultaneously. chemicalbook.com This controlled approach is fundamental to creating advanced materials for a wide range of applications, from drug delivery systems to advanced coatings.

Key Transformations of this compound

Precursor Transformation Product Application Area
This compound Nucleophilic substitution with ammonia source 2-Aminoheptanoic acid Bioactive peptide synthesis
This compound Esterification, followed by reaction with potassium thiocyanate Methyl 2-thiocyanoheptanoate Synthesis of thiazolidinediones
This compound Coupling with (S)-homoserine lactone N-(2-Bromoheptanoyl)-homoserine lactone Quorum sensing modulation
This compound Use as an initiator in ATRP Poly(acrylate/styrene/etc.) with a 2-carboxy-hexyl end-group Controlled polymer synthesis

Table of Mentioned Compounds

Compound Name
2-Aminoheptanoic acid
This compound
2-Bromooctanoic acid
6-Bromohexanoic acid
7-Bromoheptanoic acid
(S)-homoserine lactone
Dimethyl 2,6-dibromoheptanedioate
Methyl 2-bromoheptanoate
Methyl 2-thiocyanoheptanoate
N-(2-Bromoheptanoyl)-homoserine lactone
N-α-haloacylated homoserine lactones
Polyhydroxyalkanoates (PHAs)
Thiazolidinediones

Advanced Spectroscopic and Chromatographic Methodologies for 2 Bromoheptanoic Acid Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-bromoheptanoic acid. researchgate.netweebly.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the proton on the α-carbon (the carbon bearing the bromine atom) is expected to appear as a triplet at approximately 4.2-4.3 ppm, shifted downfield due to the deshielding effects of the adjacent bromine and carboxyl groups. The protons of the methylene (B1212753) groups in the alkyl chain would appear as multiplets in the upfield region (approximately 1.0-2.1 ppm), while the terminal methyl group protons would resonate as a triplet around 0.9 ppm. The acidic proton of the carboxyl group typically appears as a broad singlet at a variable, far downfield chemical shift (often >10 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. The α-carbon, directly attached to the bromine, would resonate at approximately 40-50 ppm. The remaining carbons of the pentyl chain would appear in the 13-35 ppm range.

For stereochemical assignment, NMR can be employed, often after converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent, such as a chiral alcohol or amine. ntu.edu.sgwordpress.com The resulting diastereomers will exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity. ntu.edu.sg Advanced NMR techniques like the Nuclear Overhauser Effect (NOE) can provide through-space correlation data, which is critical for determining the relative stereochemistry in more complex molecules. wordpress.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
¹H NMR Data¹³C NMR Data
AssignmentPredicted Chemical Shift (ppm)AssignmentPredicted Chemical Shift (ppm)
-COOH>10 (broad singlet)C=O170-180
CH(Br)~4.25 (triplet)CH(Br)40-50
CH₂ (at C3)~2.05 (multiplet)CH₂ (at C3)~34
CH₂ (at C4)~1.45 (multiplet)CH₂ (at C4)~26
CH₂ (at C5)~1.30 (multiplet)CH₂ (at C5)~30
CH₂ (at C6)~1.30 (multiplet)CH₂ (at C6)~22
CH₃~0.90 (triplet)CH₃~14

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. wikipedia.org For this compound (molecular weight: 209.08 g/mol ), the mass spectrum would show a characteristic molecular ion peak. nih.govnist.gov Due to the natural abundance of two stable bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 208 and 210, respectively. This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule and its fragments.

The fragmentation of the molecular ion is energetically driven and follows predictable pathways. chemguide.co.uk Common fragmentation patterns for α-bromo carboxylic acids include:

Alpha-cleavage: The bond between the α-carbon and the alkyl chain can break, leading to characteristic fragments.

Loss of Bromine: Cleavage of the C-Br bond results in a fragment at [M-Br]⁺ (m/z 129).

Loss of the Carboxyl Group: Decarboxylation can occur, leading to a peak at [M-COOH]⁺ (m/z 163/165).

McLafferty Rearrangement: This rearrangement can occur in carboxylic acids, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. wikipedia.orglibretexts.org

The analysis of these fragments helps to piece together the structure of the parent molecule, confirming the presence of the heptanoic acid backbone and the position of the bromine atom. whitman.edu

Table 2: Expected Key Ions in the Mass Spectrum of this compound.
m/z (Mass-to-Charge Ratio)Proposed Fragment IdentityNotes
208/210[C₇H₁₃BrO₂]⁺Molecular ion peak ([M]⁺, [M+2]⁺)
163/165[C₅H₁₀Br]⁺Loss of the carboxyl group (-COOH)
129[C₇H₁₃O₂]⁺Loss of a bromine radical (·Br)
73[CH(Br)COOH]⁺Result of cleavage at the C2-C3 bond

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). msu.edusu.se The spectra for this compound are available in spectral databases. nih.govspectrabase.com

The IR spectrum of this compound is expected to show several key absorption bands. nist.gov A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C-H stretching vibrations of the alkyl chain appear just below 3000 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman spectroscopy provides complementary information. spectroscopyonline.com While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong band. The C-C backbone and C-H bending modes in the fingerprint region are often well-resolved, providing a unique spectral signature for the molecule. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique (Typical Intensity)
O-H stretch (Carboxylic Acid)2500-3300IR (Strong, Broad)
C-H stretch (Alkyl)2850-2960IR (Strong), Raman (Strong)
C=O stretch (Carboxylic Acid)1700-1725IR (Very Strong), Raman (Strong)
C-H bend (Alkyl)1350-1470IR (Variable), Raman (Variable)
C-O stretch (Carboxylic Acid)1210-1320IR (Strong)
C-Br stretch500-700IR (Medium-Strong)

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for quantifying its concentration and enantiomeric purity.

Gas chromatography is a high-resolution separation technique, but it is suitable only for thermally stable and volatile compounds. Carboxylic acids like this compound are generally non-volatile and can exhibit poor peak shape due to their polarity. chromforum.org Therefore, analysis by GC-MS typically requires a derivatization step to convert the carboxylic acid into a more volatile and less polar ester, for example, a methyl or silyl (B83357) ester. bohrium.com

Once derivatized, the compound can be separated from other components on a GC column and detected by a mass spectrometer. GC-MS provides both qualitative (from the mass spectrum) and quantitative (from the peak area) information, making it a powerful tool for identifying and quantifying trace impurities in a sample. thepharmajournal.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and analysis of mixtures containing this compound without the need for derivatization. torontech.comlibretexts.org Reversed-phase HPLC is commonly employed, where a polar mobile phase (e.g., a mixture of water, acetonitrile, and an acid like phosphoric or formic acid) is used with a nonpolar stationary phase (e.g., C18). sielc.com

The compound is detected as it elutes from the column, typically using an ultraviolet (UV) detector, as the carboxyl group has some UV absorbance at low wavelengths (~210 nm). The resulting chromatogram shows a peak for this compound and separate peaks for any impurities. researchgate.net The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. torontech.com

Table 4: Example HPLC Conditions for Purity Analysis of this compound.
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Water with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature30 °C

Since this compound possesses a chiral center at the α-carbon, it exists as a pair of enantiomers ((R)- and (S)-2-bromoheptanoic acid). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. gcms.cz

This separation is achieved using a chiral stationary phase (CSP) in either HPLC or GC. ntu.edu.sggcms.cz The CSP is itself enantiomerically pure and interacts differently with the two enantiomers of the analyte, leading to different retention times. ntu.edu.sg The two enantiomers will therefore elute from the column as two separate peaks. By integrating the areas of these two peaks, the ratio of the enantiomers can be calculated, allowing for a precise determination of the enantiomeric excess. nih.gov For some applications, derivatization of the carboxylic acid may be required prior to chiral separation to improve resolution and peak shape. researchgate.net

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

The quantification of this compound at trace levels and the comprehensive characterization of its impurity profile are critical for quality control and research purposes. The inherent polarity and low volatility of carboxylic acids necessitate sophisticated analytical approaches. Modern methodologies, particularly those combining chromatography with mass spectrometry, provide the required sensitivity, selectivity, and structural information for these demanding analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, direct analysis of free carboxylic acids like this compound by GC is challenging due to strong intermolecular hydrogen bonding, which leads to poor peak shape, low volatility, and potential thermal degradation in the GC inlet. damascusuniversity.edu.sylmaleidykla.lt To overcome these limitations, derivatization is an essential sample preparation step. libretexts.org

The primary goals of derivatization for GC analysis are to replace the active hydrogen of the carboxyl group, thereby reducing polarity and increasing volatility and thermal stability. damascusuniversity.edu.syweber.hu The two most common strategies are alkylation and silylation. libretexts.orgcolostate.edu

Alkylation (Esterification): This involves converting the carboxylic acid into a more volatile ester. Methyl esters are commonly prepared, but for enhanced sensitivity with an electron capture detector (ECD) or for specific mass spectrometric fragmentation, other esters can be formed. colostate.educolostate.edu A particularly effective reagent is pentafluorobenzyl bromide (PFBBr), which introduces a halogen-rich group, significantly enhancing detection limits. libretexts.org

Silylation: This reaction replaces the active hydrogen with a silyl group, typically a trimethylsilyl (B98337) (TMS) group. lmaleidykla.lt Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and react under mild conditions to produce volatile TMS-esters suitable for GC-MS analysis. usherbrooke.ca

Once derivatized, the resulting ester can be readily analyzed by GC-MS. The mass spectrometer provides definitive identification based on the compound's mass spectrum and allows for sensitive quantification using selected ion monitoring (SIM) mode.

Table 1: Representative GC-MS Parameters for the Analysis of Derivatized this compound
ParameterCondition
GC Column5% Phenyl-methylpolysiloxane (e.g., TG-5MS), 30 m x 0.25 mm ID x 0.25 µm
Injector Temperature250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Derivatization ReagentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
MS Ion Source Temp230 °C
MS Quadrupole Temp150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), has emerged as a powerful technique for analyzing compounds that are not amenable to GC, including polar and thermally labile molecules. nih.gov While this compound can be analyzed directly, derivatization is often employed to enhance chromatographic retention on reversed-phase columns and to improve ionization efficiency, leading to significantly lower detection limits. nih.govnih.gov

A common derivatization agent for carboxylic acids in LC-MS is 3-nitrophenylhydrazine (B1228671) (3-NPH). shimadzu.comprotocols.io It reacts with the carboxyl group to form a stable derivative that is more hydrophobic and ionizes efficiently in negative-ion electrospray ionization (ESI) mode. protocols.io The high sensitivity of LC-MS/MS is achieved through selected reaction monitoring (SRM), where a specific precursor ion of the derivatized analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process minimizes background noise and enhances selectivity.

Table 2: Illustrative LC-MS/MS Parameters for 3-NPH Derivatized Short/Medium-Chain Fatty Acids
ParameterCondition
LC ColumnC18 reversed-phase, 2.1 mm x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
GradientTime-programmed gradient from 10% to 95% B
Ionization SourceElectrospray Ionization (ESI), Negative Mode
Derivatization Reagent3-Nitrophenylhydrazine (3-NPH) with a coupling agent (e.g., EDC)
Monitoring ModeSelected Reaction Monitoring (SRM)
Example Transition[M-H]- → characteristic product ion

Impurity Profiling with High-Resolution Mass Spectrometry (HRMS)

Identifying and characterizing unknown impurities requires more than just detection; it necessitates structural elucidation. High-resolution mass spectrometry (HRMS), whether coupled with GC or LC, is the definitive tool for this purpose. sterlingpharmasolutions.comjeol.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass with extremely high accuracy (typically <5 ppm). pnnl.gov This precision allows for the determination of the elemental formula of an ion, which is the first and most critical step in identifying an unknown impurity. sterlingpharmasolutions.comchimia.ch

For example, in the synthesis of this compound via the Hell-Volhard-Zelinsky reaction, potential impurities could include the starting material (heptanoic acid), over-brominated products (e.g., 2,2-dibromoheptanoic acid), or related compounds. While some of these may have the same nominal mass, HRMS can easily distinguish them based on their exact mass.

Tandem mass spectrometry (MS/MS) capabilities on HRMS platforms further aid in structural confirmation. By fragmenting the impurity's molecular ion and analyzing the resulting fragmentation pattern, chemists can deduce the compound's structure. sterlingpharmasolutions.com

Table 3: Potential Impurities in this compound Synthesis and Their Theoretical Exact Masses
Compound NamePotential OriginMolecular FormulaMonoisotopic Mass (Da)
Heptanoic acidUnreacted starting materialC7H14O2130.09938
This compound Product C7H13BrO2 208.00989
2,2-Dibromoheptanoic acidOver-bromination byproductC7H12Br2O2285.92041
Heptanoyl bromideReaction intermediateC7H13BrO192.01498

Computational and Theoretical Studies on 2 Bromoheptanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 2-bromoheptanoic acid. biointerfaceresearch.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. trygvehelgaker.no From the electronic structure, a variety of chemical descriptors can be calculated to predict how the molecule will behave in chemical reactions. longdom.orgresearchgate.net

Key electronic properties and reactivity descriptors for a molecule like this compound can be computed to understand its chemical behavior. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Other descriptors, such as ionization potential (the energy required to remove an electron), electron affinity (the energy released when an electron is added), electronegativity (the ability to attract electrons), and chemical hardness (resistance to change in electron distribution), provide a comprehensive picture of the molecule's reactivity. nih.govlongdom.org

For this compound, the presence of the electron-withdrawing bromine atom at the alpha-position significantly influences its electronic properties. This is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the α-carbon. The carboxylic acid group, being electron-withdrawing itself, further modifies the electron density across the molecule.

Table 1: Computed Electronic Properties and Reactivity Descriptors (Note: The following values are hypothetical and serve as illustrative examples of what would be obtained from DFT calculations for this compound.)

PropertyDescriptionPredicted Value (Illustrative)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-7.2 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-0.8 eV
HOMO-LUMO GapIndicator of chemical stability and reactivity6.4 eV
Ionization Potential (I)Energy required to remove an electron7.2 eV
Electron Affinity (A)Energy released upon gaining an electron0.8 eV
Electronegativity (χ)Tendency to attract electrons4.0 eV
Chemical Hardness (η)Resistance to deformation of electron cloud3.2 eV

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the seven-carbon chain in this compound means it can exist in numerous spatial arrangements, or conformations, arising from rotation around its single bonds. libretexts.org Conformational analysis is the study of these different arrangements and their relative energies. libretexts.org By mapping the potential energy surface, computational methods can identify the most stable (lowest energy) conformations and the energy barriers between them.

The potential energy of a conformer is influenced by several factors, including:

Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms.

Steric Strain: Resulting from non-bonded atoms being forced into close proximity.

Angle Strain: Occurring when bond angles deviate from their ideal values. libretexts.org

For this compound, the most significant rotations are around the C-C bonds of the heptyl chain. The relative orientations of the bulky bromine atom and the carboxylic acid group are critical in determining conformational stability. Newman projections are often used to visualize the conformations around a specific C-C bond. libretexts.org The most stable conformers will typically have the largest groups (the bromine atom and the pentyl chain relative to the carboxyl group) in an anti-periplanar arrangement to minimize steric hindrance. The potential energy surface would be a complex, multidimensional landscape with numerous local minima (stable conformers) and saddle points (transition states between conformers).

Table 2: Key Dihedral Angles and Expected Stable Conformers of this compound (Note: This table is illustrative, showing the types of conformers that would be investigated.)

Dihedral AngleDescriptionExpected Low-Energy ConformationRelative Energy (kcal/mol)
Br-C2-C3-C4Rotation around the C2-C3 bondAnti (Gauche interaction between Br and alkyl chain)0 (Reference)
O=C1-C2-BrRotation around the C1-C2 bondGauche (To avoid eclipsing with Br)~0.5 - 1.5
C2-C3-C4-C5Rotation within the alkyl chainAnti (Staggered)~0.9 (Gauche interaction)
C3-C4-C5-C6Rotation within the alkyl chainAnti (Staggered)~0.9 (Gauche interaction)

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. dovepress.comcapes.gov.br For this compound, MD simulations can provide detailed insights into its behavior in different solvent environments (solvation) and how it interacts with other molecules. arxiv.orgrsc.orgresearchgate.net

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to predict the trajectory of each atom. This allows for the observation of dynamic processes such as conformational changes, diffusion, and the formation and breaking of intermolecular interactions like hydrogen bonds. dovepress.comarxiv.org

When simulating the solvation of this compound in a solvent like water, MD can reveal the structure of the solvent shells around the solute. arxiv.orgarxiv.org The polar carboxylic acid head would be expected to form strong hydrogen bonds with water molecules, while the nonpolar alkyl chain would induce a more ordered, cage-like structure in the surrounding water due to the hydrophobic effect. rsc.org The simulation can also quantify the dynamics of these interactions, such as the average lifetime of a hydrogen bond between the solute and solvent. researchgate.net

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water (Note: This table provides an example of a typical simulation setup.)

ParameterDescriptionExample Value/Setting
Force FieldSet of parameters to describe potential energyCHARMM36, AMBER, or GROMOS
Solvent ModelModel for water moleculesTIP3P, SPC/E
System SizeNumber of atoms in the simulation box1 solute molecule + ~2000 water molecules
EnsembleThermodynamic conditionsNPT (constant Number of particles, Pressure, Temperature)
TemperatureSimulation temperature298 K (25 °C)
PressureSimulation pressure1 atm
Simulation TimeTotal duration of the simulation100 ns (nanoseconds)
Time StepIntegration time step for equations of motion2 fs (femtoseconds)

Prediction of Reaction Mechanisms and Transition State Geometries

Computational chemistry is extensively used to explore the pathways of chemical reactions, identify intermediate structures, and characterize the high-energy transition states that connect reactants, intermediates, and products. researchgate.net For this compound, a key reaction of interest is nucleophilic substitution at the α-carbon, where the bromide ion acts as a leaving group.

By calculating the potential energy along a proposed reaction coordinate, researchers can map out the entire reaction mechanism. A critical part of this is locating the transition state geometry, which represents the energy maximum along the minimum energy path. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate.

A study on the similar molecule, 2-bromopropionic acid, investigated its gas-phase elimination reaction using DFT. researchgate.net The study found that the reaction proceeds through a five-membered cyclic transition state where the acidic hydrogen of the carboxyl group assists in the departure of the bromine atom. researchgate.net A similar intramolecularly-assisted mechanism could be plausible for this compound. Alternatively, in the presence of a nucleophile, an SN2-type mechanism would be expected, and computational methods could be used to model the transition state of this bimolecular reaction.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound (Note: The values are illustrative, based on analogies to similar reactions like that of 2-bromopropionic acid.)

Reaction TypeProposed MechanismCalculated Activation Energy (Ea) (kJ/mol)Computational Method
Gas-Phase EliminationIntramolecular H-assisted, 5-membered cyclic transition state~180 - 195DFT (e.g., B3LYP/6-311++G(d,p))
Nucleophilic Substitution (with OH⁻)Bimolecular (SN2)~80 - 100DFT with solvent model (e.g., PCM)

In Silico Modeling of Ligand-Receptor or Enzyme-Inhibitor Interactions

In silico modeling encompasses a range of computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a biological macromolecule, like a protein receptor or an enzyme. nih.govnih.govbiotech-asia.org These methods are fundamental in drug discovery and chemical biology. nih.govresearchgate.netmdpi.com The primary techniques include molecular docking and pharmacophore modeling. biotech-asia.orgmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biotech-asia.org Docking algorithms sample a large number of possible binding poses and use a scoring function to estimate the binding affinity for each pose. bohrium.com This can be used to hypothesize if this compound could act as an inhibitor for a particular enzyme, for instance, by binding to its active site. mdpi.comnih.gov The model would reveal key interactions, such as hydrogen bonds between the carboxylate group and receptor residues, or hydrophobic interactions involving the alkyl chain.

Given that some fatty acids and their derivatives are known to interact with various enzymes (e.g., cyclooxygenases, fatty acid synthases), it is plausible to hypothesize that this compound could be an inhibitor for certain enzymes. An in silico study would involve docking this compound into the active site of a target enzyme to predict its binding mode and affinity.

Table 5: Illustrative Setup for a Molecular Docking Study of this compound (Note: This table outlines the components of a hypothetical docking experiment.)

ComponentDescriptionExample
Target ReceptorProtein structure, typically from the Protein Data Bank (PDB)Human Cyclooxygenase-2 (COX-2)
Ligand3D structure of the small moleculeEnergy-minimized conformer of this compound
Docking SoftwareProgram to perform the docking simulationAutoDock Vina, Schrödinger Glide, GOLD
Binding Site DefinitionRegion of the receptor where docking is performedA grid box centered on the known active site
Output AnalysisMetrics and visualization of resultsBinding energy (kcal/mol), RMSD of poses, visualization of H-bonds and hydrophobic contacts

Biochemical and Mechanistic Investigations of 2 Bromoheptanoic Acid Interactions

Studies on Enzymatic Inhibition Mechanisms in vitro

2-Bromoheptanoic acid belongs to a class of compounds known as 2-bromoalkanoic acids, which are recognized as potent inhibitors of fatty acid metabolism. Their primary mechanism of action involves the disruption of the mitochondrial β-oxidation pathway, the core process for breaking down fatty acids to produce energy. While direct studies on this compound are limited, extensive research on its close structural analogs, such as 2-bromooctanoic acid and 2-bromopalmitate, provides a clear model for its inhibitory action.

The β-oxidation cycle consists of a sequence of four enzymatic reactions that progressively shorten the fatty acid chain, releasing acetyl-CoA in each cycle. Research has shown that 2-bromoalkanoic acids are not general inhibitors of this pathway but rather target a specific enzyme with high selectivity. Evidence points to 3-ketothiolase (also known as acetyl-CoA C-acyltransferase) as the primary target. nih.gov

Studies using isolated rat liver mitochondria have demonstrated that incubation with 2-bromooctanoate leads to the complete and irreversible inactivation of 3-ketothiolase I. nih.gov This enzyme catalyzes the final step of the β-oxidation spiral, where a 3-ketoacyl-CoA molecule is cleaved into a shortened acyl-CoA and an acetyl-CoA molecule. The other enzymes in the β-oxidation pathway are generally not affected, although partial inhibition of 3-ketothiolase II has been observed. nih.gov The specificity of this inhibition underscores the targeted nature of the interaction between 2-bromoalkanoic acids and fatty acid oxidation machinery.

The inhibitory process begins when this compound enters the mitochondria, where it is treated by the β-oxidation enzymes as if it were a natural fatty acid. It undergoes activation to its coenzyme A (CoA) derivative, 2-bromoheptanoyl-CoA. This molecule then serves as a substrate for the first few enzymes of the β-oxidation cycle, leading to the formation of a highly reactive intermediate, 2-bromo-3-ketoheptanoyl-CoA. nih.gov This α-haloketone is the key species responsible for the subsequent inactivation of 3-ketothiolase. nih.gov

The interaction between 2-bromoalkanoic acids and 3-ketothiolase is a classic example of mechanism-based inhibition, also known as suicide inhibition. In this process, the enzyme itself converts a seemingly harmless inhibitor molecule into a highly reactive species that ultimately leads to the enzyme's own inactivation.

The inhibition is time-dependent and irreversible. nih.gov This means that the enzyme's activity cannot be restored by simply removing the inhibitor, for instance, through dialysis. The irreversible nature of the binding is due to the formation of a stable covalent bond between the inhibitor and the enzyme. nih.gov Kinetic studies with radiolabeled [1-¹⁴C]bromooctanoate have confirmed this, showing that radioactivity becomes permanently incorporated into the 3-ketothiolase enzyme upon inactivation. nih.gov

The process unfolds as follows:

Enzyme Recognition : 3-ketothiolase recognizes the 2-bromo-3-ketoacyl-CoA intermediate as a substrate.

Catalytic Action : The enzyme proceeds with its normal catalytic mechanism, which involves a nucleophilic attack by an amino acid residue in the active site on the substrate.

Covalent Adduct Formation : Instead of the reaction completing and products being released, the bromine atom's presence facilitates the formation of a stable covalent bond between the inhibitor and the active site residue. This permanently blocks the active site, rendering the enzyme non-functional.

This type of suicide inhibition is highly specific because it requires the catalytic activity of the target enzyme to generate the reactive inactivating agent.

While specific X-ray crystallographic structures of a 3-ketothiolase-2-bromoheptanoic acid adduct are not widely available, the chemical mechanism provides a strong basis for understanding the structural nature of the interaction. The key event is the generation of the 2-bromo-3-ketoheptanoyl-CoA intermediate within the enzyme's active site. nih.gov

The α-carbon (the carbon atom adjacent to the carbonyl group) of this intermediate is highly electrophilic due to the presence of both the carbonyl group and the bromine atom, which is a good leaving group. The active site of 3-ketothiolase contains a nucleophilic amino acid residue (typically a cysteine or histidine) that is essential for catalysis.

During the catalytic cycle, this nucleophilic residue attacks the carbonyl carbon of the substrate. However, in the case of the 2-bromo-3-ketoacyl-CoA intermediate, the reactive α-haloketone structure facilitates an alternative reaction. The active site nucleophile attacks the α-carbon, displacing the bromide ion and forming a stable, covalent thioether or similar linkage. This covalent modification of an essential active site residue results in the irreversible formation of an enzyme-inhibitor adduct, effectively killing the enzyme's catalytic activity.

Impact on Cellular Metabolic Pathways in Model Systems (e.g., isolated mitochondria, microbial cultures)

The potent inhibition of 3-ketothiolase by this compound has significant consequences for cellular lipid metabolism and the flow of metabolites (fatty acid flux). In model systems like isolated mitochondria, the addition of 2-bromoalkanoic acids effectively shuts down the β-oxidation of fatty acids. nih.govnih.gov This blockage prevents the breakdown of long-chain fatty acids into acetyl-CoA, thereby halting a major source of cellular energy production.

This targeted disruption of fatty acid flux can be used as a tool in metabolic research to probe the interconnections between different metabolic pathways. For example, by blocking β-oxidation, researchers can study how cells compensate by altering their reliance on other energy sources, such as glucose or amino acids.

Furthermore, studies on related compounds like 2-bromopalmitate have shown that these inhibitors can also modulate the expression of genes involved in lipid metabolism. In differentiating adipocytes (fat cells), 2-bromopalmitate was found to alter the fatty acid composition and increase the expression of the stearoyl-CoA desaturase (SCD) gene, which is involved in the synthesis of monounsaturated fatty acids. This indicates that beyond direct enzyme inhibition, 2-bromoalkanoic acids can have broader effects on the genetic regulation of lipid homeostasis.

In microbial systems, 2-bromoalkanoic acids have been identified as powerful inhibitors of the synthesis of important secondary metabolites. In the opportunistic pathogen Pseudomonas aeruginosa, these compounds can simultaneously block the production of both rhamnolipids and polyhydroxyalkanoic acids (PHAs). nih.govnih.gov Rhamnolipids are biosurfactants that play a key role in bacterial motility and biofilm formation, while PHAs are carbon and energy storage polymers. nih.gov

The inhibitory action is dependent on the alkyl chain length of the 2-bromoalkanoic acid. Comparative studies have shown that shorter-chain variants are more potent inhibitors. Specifically, 2-bromohexanoic acid (2-BrHA), a close analog of this compound, was found to be a stronger inhibitor than 2-bromooctanoic acid (2-BrOA) and 2-bromodecanoic acid (2-BrDA). nih.govnih.gov At a concentration of 2 mM, 2-BrHA inhibited both rhamnolipid and PHA synthesis by approximately 90%. nih.govnih.gov

This dual inhibition is thought to result from the targeting of two key enzymes, RhlA and PhaG, which are responsible for directing intermediates from fatty acid synthesis pathways toward the production of rhamnolipids and PHAs, respectively. nih.govplos.org The high degree of sequence homology between these two enzymes may explain why they are both susceptible to inhibition by the same class of compounds. nih.govplos.org

The table below summarizes the inhibitory effect of different 2-bromoalkanoic acids on PHA and rhamnolipid synthesis in P. aeruginosa strain PA14.

Data derived from studies on P. aeruginosa PA14, showing remaining synthesis relative to an untreated control. nih.gov

Compound Glossary

Exploration of Specific Molecular Targets and Signaling Perturbations

The biochemical and mechanistic investigations into this compound have primarily elucidated its interactions with specific molecular targets within bacterial metabolic pathways. The research has focused on its role as an inhibitor of enzymes crucial for the synthesis of virulence factors and storage compounds in opportunistic pathogens. This section delves into the detailed findings regarding these molecular targets and the resultant perturbations in cellular signaling and metabolism.

Inhibition of Enzymes in Pseudomonas aeruginosa

A significant body of research has centered on the effects of 2-bromoalkanoic acids, including this compound's close analog 2-bromooctanoic acid, on the bacterium Pseudomonas aeruginosa. This opportunistic human pathogen is known for its production of rhamnolipids, which are virulence factors, and polyhydroxyalkanoates (PHAs), which are intracellular carbon and energy storage polymers. The synthesis of both these compounds is dependent on the fatty acid de novo synthesis pathway.

Molecular Targets: RhlA and PhaG

Studies have identified two key enzymes, RhlA and PhaG , as the primary molecular targets of 2-bromoalkanoic acids in P. aeruginosa. nih.gov These enzymes serve as crucial links between the fatty acid de novo synthesis pathway and the respective biosynthetic pathways for rhamnolipids and PHAs. nih.gov

RhlA: This enzyme is a 3-hydroxyacyl-ACP-rhamnosyltransferase that is essential for the synthesis of rhamnolipids. It utilizes (R)-3-hydroxydecanoyl-ACP from the fatty acid synthesis pathway as a precursor.

PhaG: This enzyme is a (R)-3-hydroxydecanoyl-ACP:CoA transacylase that channels intermediates from the fatty acid synthesis pathway towards the production of PHAs. nih.gov

Notably, RhlA and PhaG share a significant degree of gene sequence homology, approximately 57%, which suggests a structural similarity that may account for their simultaneous inhibition by 2-bromoalkanoic acids. nih.gov

Mechanism of Action and Signaling Perturbations

The inhibitory action of this compound and related 2-bromoalkanoic acids is believed to be mediated through their conversion to coenzyme A (CoA) thioester derivatives within the cell. These derivatives then act as specific inhibitors of their target enzymes. The presence of the bromine atom at the alpha-carbon is critical for this inhibitory activity.

The inhibition of RhlA and PhaG by 2-bromoalkanoic acids leads to a direct perturbation of the metabolic pathways they control:

Downregulation of Rhamnolipid Synthesis: By inhibiting RhlA, 2-bromoalkanoic acids block the production of rhamnolipids. Rhamnolipids are involved in various virulence-related processes in P. aeruginosa, including motility and biofilm formation. nih.gov

Inhibition of Polyhydroxyalkanoate (PHA) Synthesis: The inhibition of PhaG disrupts the synthesis of PHAs, thereby affecting the bacterium's ability to store carbon and energy. nih.gov

The simultaneous inhibition of both pathways by a single compound highlights a potential strategy for controlling the virulence and survival of P. aeruginosa.

Research Findings on 2-Bromoalkanoic Acid Inhibition

Research has demonstrated a clear inhibitory effect of 2-bromoalkanoic acids on both rhamnolipid and PHA synthesis in P. aeruginosa. The efficacy of inhibition has been shown to be dependent on the alkyl-chain-length of the 2-bromoalkanoic acid.

Table 1: Inhibitory Effects of 2-Bromoalkanoic Acids on Rhamnolipid and PHA Synthesis in *P. aeruginosa***

CompoundTarget EnzymesAffected PathwaysKey FindingsReferences
2-Bromohexanoic acidRhlA, PhaGRhamnolipid synthesis, PHA synthesisDemonstrated strong inhibition of both pathways. nih.gov
2-Bromooctanoic acidRhlA, PhaGRhamnolipid synthesis, PHA synthesisEffective inhibitor of both rhamnolipid and PHA production. nih.govresearchgate.net
2-Bromodecanoic acidRhlA, PhaGRhamnolipid synthesis, PHA synthesisShowed weaker inhibitory effects compared to shorter-chain analogs. nih.gov

The data suggests that shorter-chain 2-bromoalkanoic acids, such as 2-bromohexanoic acid and 2-bromooctanoic acid, are more potent inhibitors of RhlA and PhaG compared to longer-chain variants like 2-bromodecanoic acid. nih.gov This alkyl-chain-length dependency provides insights into the structural requirements for effective binding and inhibition of these target enzymes.

Further investigations using mutant strains of P. aeruginosa lacking either the rhlA or phaG gene have confirmed the specific and dual inhibitory action of these compounds on the respective pathways.

Environmental Dynamics and Degradation Pathways of 2 Bromoheptanoic Acid

Microbial Degradation Pathways and Biotransformation Products in Environmental Matrices

The primary mechanism for the microbial degradation of halogenated alkanoic acids is enzymatic dehalogenation. nih.gov Microorganisms in soil and water environments that are exposed to halogenated organic compounds can evolve or adapt to utilize these compounds as a carbon source. frontiersin.org The key enzymes in this process are dehalogenases, which catalyze the cleavage of the carbon-halogen bond. nih.govmdpi.com

For 2-bromoheptanoic acid, the most probable microbial degradation pathway involves hydrolytic dehalogenation. In this process, a water molecule attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming 2-hydroxyheptanoic acid. mdpi.comresearchgate.net This reaction is catalyzed by haloacid dehalogenases. frontiersin.org These enzymes are broadly classified into two groups based on their reaction mechanism and substrate specificity. mdpi.com Group I haloacid dehalogenases proceed via a direct nucleophilic attack by a water molecule, while Group II enzymes form an ester intermediate with an aspartate residue in the enzyme's active site, which is subsequently hydrolyzed. frontiersin.orgmdpi.com The resulting 2-hydroxyheptanoic acid is a non-halogenated intermediate that can be further metabolized by common microbial pathways, such as β-oxidation, to yield shorter-chain carboxylic acids and eventually be mineralized to carbon dioxide and water. mdpi.com

A variety of bacteria have been identified that can degrade other short-chain haloalkanoic acids and could potentially degrade this compound. nih.gov The efficiency of degradation can be influenced by the alkyl chain length of the bromoalkanoic acid. nih.gov

Table 1: Potential Microbial Degradation of this compound

Degradation StepEnzymePotential Biotransformation Product
Hydrolytic DehalogenationHaloacid dehalogenase2-Hydroxyheptanoic acid
Further Metabolismβ-oxidation enzymesShorter-chain carboxylic acids, CO2, H2O

Table 2: Examples of Microorganisms Degrading Haloalkanoic Acids

Microorganism GenusDegraded Compound(s)Reference
PseudomonasD-haloalkanoic acids, 2,4-Dichlorophenoxyacetic acid mdpi.comnih.gov
RhizobiumD-haloalkanoic acids researchgate.net
BurkholderiaD-haloalkanoic acids mdpi.com
Alcaligenes2,4-Dichlorophenoxyacetic acid nih.gov
Cupriavidus2,4-Dichlorophenoxyacetic acid nih.gov
Arthrobacter2-haloalkanoic acids nih.gov
Bacillus2-haloalkanoic acids nih.gov

It is important to note that while these organisms have been shown to degrade other haloalkanoic acids, their ability to degrade this compound specifically would require experimental verification.

Photochemical and Chemical Degradation Mechanisms

In the environment, this compound can also be degraded by abiotic processes, primarily photochemical and chemical reactions.

Photochemical Degradation:

Photodegradation, or photolysis, occurs when a molecule absorbs light energy, leading to its decomposition. For halogenated organic acids, direct photolysis can occur, although the rate is dependent on the absorption spectrum of the compound and the intensity of solar radiation. The primary photochemical degradation mechanism for many halogenated organic compounds involves the cleavage of the carbon-halogen bond. nih.gov In the case of this compound, this would lead to the formation of a heptanoic acid radical and a bromine radical.

Indirect photolysis can also be a significant degradation pathway. This process is mediated by photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH). Hydroxyl radicals are highly reactive and can abstract a hydrogen atom from the alkyl chain of this compound or react with the carboxylic acid group, initiating a cascade of oxidation reactions. The photodegradation of other halogenated carboxylic acids has been shown to proceed through decarboxylation, where the carboxylic acid group is removed as CO2. epa.govnih.gov

Chemical Degradation:

Hydrolysis is a potential chemical degradation pathway for this compound. This reaction involves the cleavage of the carbon-bromine bond by water. However, the hydrolysis of alkyl bromides is generally a slow process under typical environmental pH and temperature conditions. The rate of hydrolysis can be influenced by the pH of the surrounding medium. union.edu

Table 3: Potential Abiotic Degradation Pathways of this compound

Degradation MechanismDescriptionPotential Products
Direct Photolysis Cleavage of the C-Br bond by direct absorption of sunlight.Heptanoic acid radical, Bromine radical
Indirect Photolysis Reaction with photochemically generated reactive species like •OH.Oxidized intermediates, shorter-chain acids
Photochemical Decarboxylation Loss of the carboxyl group as CO2 upon light absorption.Bromohexane
Hydrolysis Cleavage of the C-Br bond by water.2-Hydroxyheptanoic acid, HBr

Assessment of Environmental Fate and Persistence via Modeling Approaches

These models require input parameters that describe the chemical's physical and chemical properties, as well as its degradation rates in various media. nih.gov For an ionizable organic chemical like this compound, the acid dissociation constant (pKa) is a critical parameter as it determines the extent of ionization at a given pH, which in turn affects its partitioning behavior. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are computational tools that can estimate the physicochemical properties and biological activities (including biodegradability) of a chemical based on its molecular structure. europa.eu For this compound, QSARs could be used to predict key parameters for fate modeling, such as:

Log Kow (octanol-water partition coefficient)

Water solubility

Vapor pressure

Biodegradation rate constants nih.gov

The reliability of QSAR predictions depends on the availability of robust models trained on a diverse set of structurally similar compounds. europa.eu

Challenges in Modeling:

A significant challenge in modeling the environmental fate of ionizable organic chemicals like this compound is the limited availability of experimental data for model parameterization and validation. rsc.org For instance, accurately predicting the partitioning of the ionized and non-ionized forms of the acid between different environmental compartments is complex.

Table 4: Key Parameters for Environmental Fate Modeling of this compound

ParameterDescriptionImportance
Molecular Weight The mass of one mole of the substance.Influences diffusion and transport rates.
Vapor Pressure The pressure exerted by the vapor in equilibrium with its solid or liquid form.Determines the tendency to volatilize into the atmosphere.
Water Solubility The maximum amount of the chemical that can dissolve in water.Affects its concentration in aquatic systems.
Octanol-Water Partition Coefficient (Kow) The ratio of the concentration of a chemical in octanol (B41247) and water at equilibrium.Indicates the potential for bioaccumulation in organisms.
Acid Dissociation Constant (pKa) The pH at which the acid is 50% ionized.Crucial for predicting environmental partitioning of ionizable compounds.
Biodegradation Half-life The time required for 50% of the chemical to be degraded by microorganisms.A key indicator of persistence in soil and water.
Photolysis Rate Constant The rate at which the chemical is degraded by sunlight.Determines its persistence in surface waters and the atmosphere.
Hydrolysis Rate Constant The rate at which the chemical reacts with water.Indicates its stability in aqueous environments.

Emerging Research Frontiers and Future Prospects for 2 Bromoheptanoic Acid

Development of Next-Generation Enantioselective Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. For 2-bromoheptanoic acid, the development of next-generation enantioselective synthetic routes is a key research focus, moving beyond classical methods like the Hell-Volhard-Zelinsky reaction which produces a racemic mixture. chemicalbook.comkhanacademy.org

Current research is exploring sophisticated catalytic strategies to control the stereochemistry at the α-carbon. Organocatalysis has emerged as a powerful tool for the enantioselective α-bromination of carbonyl compounds. For instance, aminocatalysis using chiral secondary amines, such as Jørgensen-Hayashi type catalysts, has been successfully applied to the α-bromination of various aldehydes with high yields and enantioselectivities. acs.org Adapting these methods to carboxylic acid substrates or their derivatives represents a promising avenue for accessing chiral this compound. The challenge often lies in finding suitable brominating agents, with N-bromosuccinimide (NBS) being a desirable but often challenging reagent to use effectively in these systems. acs.org

Another frontier is the use of chiral phase-transfer catalysts. Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts, for example, have proven effective in the asymmetric α-halogenation of amino acid precursors, suggesting their potential applicability to the synthesis of chiral α-bromo acids. acs.org These catalysts create a chiral environment around the substrate, directing the attack of the bromine source to one face of the enolate intermediate.

Future developments will likely focus on combining different catalytic approaches and optimizing reaction conditions to achieve higher efficiency and selectivity. The table below summarizes emerging strategies being explored for the asymmetric synthesis of α-bromo carbonyl compounds, which could be adapted for this compound.

Catalytic StrategyCatalyst ExampleKey FeaturesPotential for this compound
Organocatalysis Jørgensen-Hayashi type diarylprolinol silyl (B83357) ethersMetal-free, uses common brominating agents like NBS, high enantioselectivity for aldehydes. acs.orgAdaptation required for direct use with carboxylic acids or their derivatives.
Phase-Transfer Catalysis Maruoka's spirocyclic ammonium saltsHigh enantioselectivity for α-halogenation of protected amino acid precursors. acs.orgPromising for the synthesis of enantioenriched this compound esters.
Metal-Organo Hybrid Catalysis Iron(II) bromide with a MacMillan organocatalystUtilizes visible light to promote stereoselective alkylation with α-bromo esters. nih.govCould be reversed for asymmetric bromination using a suitable chiral catalyst.

Exploration of Novel Catalytic Systems for Functional Group Interconversions

The bromine atom and the carboxylic acid group in this compound are both ripe for chemical modification, making it a valuable synthetic intermediate. Research is actively exploring novel catalytic systems to transform these functional groups into a diverse array of other moieties.

Metallaphotoredox catalysis, which merges photoredox catalysis with transition metal catalysis, has become a powerful platform for the functionalization of carboxylic acids. bohrium.comnih.gov This approach allows the direct use of bench-stable carboxylic acids for transformations like alkylation, arylation, and amination via decarboxylative coupling. nih.gov For this compound, this could enable the conversion of the carboxyl group into various alkyl or aryl groups, while potentially leaving the α-bromo group intact for subsequent reactions. Nickel and copper catalysts are particularly prevalent in these systems. nih.gov

Furthermore, modern catalytic methods are being developed for the interconversion of the α-bromo group. For example, palladium-catalyzed cross-coupling reactions could be used to replace the bromine atom with various carbon-based or heteroatom-based nucleophiles. Group 10 metal-catalyzed decarbonylative reactions of acyl halides (which can be formed from the carboxylic acid) offer another pathway to generate new carbon-halogen or carbon-boron bonds. nih.gov

The following table highlights some advanced catalytic systems applicable to the functional group interconversions of this compound.

Functional GroupTransformationCatalytic SystemPotential Product
Carboxylic Acid Decarboxylative ArylationNickel/Photoredox Catalysis nih.gov2-Bromo-1-phenylhexane
Carboxylic Acid Decarboxylative TrifluoromethylationCopper/Photoredox Catalysis nih.gov1,1,1-Trifluoro-2-bromoheptane
α-Bromo Group Cross-Coupling with Boronic AcidPalladium Catalysis2-Arylheptanoic acid
Carboxylic Acid Conversion to Acyl FluorideDeoxyfluorination Reagents2-Bromoheptanoyl fluoride

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is crucial for optimizing reaction conditions and scaling up processes. Advanced spectroscopic techniques are increasingly being employed for the real-time monitoring of reactions involving the synthesis and transformation of this compound. perkinelmer.com

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for this purpose. perkinelmer.com By coupling an FT-IR spectrometer with a stopped-flow system, researchers can monitor fast reactions in real time, providing valuable information about the formation of intermediates and products. perkinelmer.com For the synthesis of this compound, one could monitor the disappearance of the C-H stretch of the α-carbon and the appearance of the C-Br stretch.

Raman spectroscopy offers a complementary technique, particularly useful for reactions in aqueous solutions where water interference can be problematic for IR spectroscopy. acs.orgfiveable.me It can be used to monitor changes in the intensity of Raman peaks corresponding to specific bonds, allowing for the determination of reaction kinetics. fiveable.me For instance, in a bromination reaction, the consumption of molecular bromine can be followed using UV-visible spectroscopy, as the characteristic yellow-brownish color of bromine disappears as it is consumed. youtube.com

The integration of these spectroscopic methods with continuous-flow processing allows for high-throughput screening of reaction conditions and precise control over reaction parameters. nih.gov

Spectroscopic TechniquePrincipleApplication to this compound Reactions
Stopped-Flow FT-IR Rapid mixing of reactants and monitoring changes in IR absorbance over time. perkinelmer.comStudying the kinetics of fast bromination or substitution reactions.
Raman Spectroscopy Measures inelastic scattering of monochromatic light, providing information on vibrational modes. fiveable.meMonitoring reactions in aqueous media or as a complementary technique to IR. acs.org
UV-Visible Spectroscopy Measures the absorbance of light by a sample to determine the concentration of absorbing species. youtube.comTracking the consumption of colored reagents like bromine. youtube.com
2D-IR Spectroscopy Provides detailed information on molecular interactions and structural changes during a reaction. numberanalytics.comElucidating complex reaction mechanisms and identifying transient intermediates.

Deeper Elucidation of Structure-Activity Relationships in Biological Systems

While this compound itself is primarily a synthetic intermediate, its structural motifs are found in molecules with interesting biological activities. A deeper understanding of the structure-activity relationships (SAR) of its derivatives is a key area for future research. The presence of the bromine atom and the seven-carbon chain are critical features that can be systematically modified to probe their influence on biological targets.

For example, 7-bromoheptanoic acid, a structural isomer, has been used as a building block in the synthesis of nicotinamide (B372718) phosphoribosyltransferase (Nampt) inhibitors with anticancer activity and in the development of histone deacetylase (HDAC) inhibitors. medchemexpress.comtargetmol.com This suggests that the bromoalkanoic acid scaffold could be a valuable starting point for designing new therapeutic agents.

Future SAR studies would involve synthesizing a library of this compound analogs and evaluating their biological effects. Key modifications could include:

Varying the position of the bromine atom: Moving the bromine from the α-position to other positions on the carbon chain.

Altering the chain length: Synthesizing α-bromo acids with shorter or longer alkyl chains (e.g., 2-bromohexanoic acid, 2-bromooctanoic acid). chemicalbook.comnih.gov

Introducing other functional groups: Adding hydroxyl, amino, or other groups to the carbon backbone.

Modifying the carboxylic acid: Converting the acid to esters, amides, or other derivatives.

These studies would help to identify the key structural features responsible for any observed biological activity, guiding the design of more potent and selective molecules.

Integration into Interdisciplinary Research Areas (e.g., Chemoenzymatic Synthesis, Mechanistic Biology)

The unique properties of this compound make it an ideal candidate for use in interdisciplinary research fields like chemoenzymatic synthesis and mechanistic biology.

Chemoenzymatic synthesis combines the best of chemical and enzymatic catalysis to create efficient and sustainable synthetic routes. nih.govrjeid.com Enzymes known as 2-haloacid dehalogenases can catalyze the stereoselective cleavage of the carbon-halogen bond in 2-haloalkanoic acids to produce optically pure 2-hydroxy acids. nih.gov This offers a powerful method for the kinetic resolution of racemic this compound, providing access to both enantiomers of 2-hydroxyheptanoic acid, which are valuable chiral building blocks. The reaction mechanism often involves a nucleophilic attack by an amino acid residue in the enzyme's active site. researchgate.net

In mechanistic biology , this compound can be used as a chemical probe to study the function of enzymes. As an alkylating agent, it can potentially form covalent bonds with nucleophilic residues (such as cysteine, histidine, or aspartate) in an enzyme's active site, leading to irreversible inhibition. This allows researchers to identify active site residues and gain insights into the enzyme's catalytic mechanism. For instance, haloacid dehalogenases themselves, which are involved in the bioremediation of halogenated compounds, are a subject of intense mechanistic study. researchgate.netnih.gov

The integration of this compound into these fields opens up new possibilities for producing valuable chiral molecules and for understanding fundamental biological processes.

Q & A

Q. What are the standard synthetic routes for 2-Bromoheptanoic acid, and how can reproducibility be ensured?

this compound is typically synthesized via bromination of heptanoic acid derivatives, such as α-hydroxylation followed by HBr substitution, or through Hell–Volhard–Zelinskii bromination. To ensure reproducibility:

  • Provide detailed experimental protocols (e.g., molar ratios, reaction temperatures, purification steps) in the main manuscript or supplementary materials .
  • Characterize intermediates and final products using NMR, GC-MS, and elemental analysis, referencing established spectral databases like NIST Chemistry WebBook for validation .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR peaks with literature data (e.g., δ ~3.8 ppm for the brominated carbon) .
  • Chromatography : Use GC or HPLC with a polar stationary phase to assess purity (>95% by area normalization) .
  • Melting Point Analysis : Validate against published ranges (e.g., 99–102°C for analogous brominated acids) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use fume hoods to avoid inhalation and skin contact.
  • Store in sealed containers at ambient temperatures, away from oxidizing agents .
  • Follow institutional guidelines for hazardous waste disposal and document compliance with ethical safety standards .

Advanced Research Questions

Q. How can contradictory data in literature regarding the reactivity of this compound be resolved?

  • Systematic Replication : Reproduce experiments under varying conditions (e.g., solvent polarity, catalysts) to identify critical variables .
  • Meta-Analysis : Use databases like SciFinder to collate historical data and apply statistical tools (e.g., ANOVA) to assess reproducibility across studies .
  • Cross-Validation : Compare results with computational models (e.g., DFT calculations for reaction energy barriers) to reconcile experimental and theoretical outcomes .

Q. What methodologies are recommended for studying the role of this compound in enzyme inhibition assays?

  • Kinetic Studies : Measure KiK_i (inhibition constant) using Michaelis-Menten plots under controlled pH and temperature.
  • Isotopic Labeling : Track bromine displacement via 18^{18}O-labeled water in hydrolysis experiments .
  • Structural Analysis : Employ X-ray crystallography or cryo-EM to visualize enzyme-inhibitor interactions .

Q. How can computational modeling predict the behavior of this compound in nucleophilic substitution reactions?

  • Use Gaussian or ORCA software for DFT calculations to map reaction pathways and transition states.
  • Validate models against experimental kinetic data (e.g., kobsk_{obs} values) and adjust basis sets (e.g., B3LYP/6-31G*) for accuracy .

Q. What experimental designs mitigate biases in comparative studies of brominated carboxylic acids?

  • Blinded Trials : Randomize sample preparation and analysis to reduce observer bias.
  • Control Groups : Include non-brominated heptanoic acid analogs to isolate bromine’s electronic effects .
  • Peer Review : Pre-publish protocols on platforms like BioRxiv for community feedback .

Q. How should researchers address ethical considerations in publishing datasets involving hazardous compounds like this compound?

  • Anonymize raw data to protect proprietary synthesis methods while disclosing hazards (e.g., LD50 values) .
  • Cite institutional review board approvals for studies involving biological systems .

Data Presentation Guidelines

  • Tables : Include yields, spectral peaks, and kinetic parameters. Reference supplementary materials for extended datasets .
  • Figures : Use reaction schematics, chromatograms, and energy diagrams to illustrate mechanisms. Ensure direct relevance to hypotheses .

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